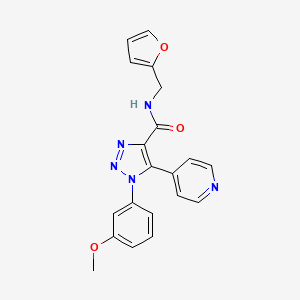

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.

BenchChem offers high-quality N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Groups and CNS Activity

This compound belongs to a class of heterocycles that are significant for the development of Central Nervous System (CNS) drugs. Such drugs target various CNS effects, ranging from depression to convulsion. The chemical groups involved, including furan, pyridine, and triazole, are common in substances showing CNS activity. Compounds with these functional groups, like coal tar and quinine, have been noted for their potential CNS effects, although specific details about N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide were not detailed in the study (Saganuwan, 2017).

Triazole Derivatives and Biological Activities

The triazole ring, a significant structure in the compound, is known for its wide range of biological activities. Triazole derivatives have been intensively studied for their potential in developing new drugs with diverse biological functions. These functions include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The compound's triazole moiety could potentially contribute to such biological activities, although specific activities for this compound were not detailed in the referenced literature (Ferreira et al., 2013).

Heterocyclic Compounds in Drug Synthesis

Heterocycles like furan and triazole are crucial in drug design. They are part of the structural units of bioactive molecules, indicating that N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide could be a significant component in medicinal chemistry. These heterocyclic structures are often involved in the modification of lead compounds to optimize their activity and selectivity for specific biological targets (Ostrowski, 2022).

Potential in Optical Sensors and Medical Applications

Compounds containing heteroatoms such as those in triazole structures have been used in creating optical sensors and have a range of medicinal applications. The ability of such compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes and can lead to various biological and medicinal applications. Therefore, this compound might have potential in these fields, although specific applications for this compound were not directly mentioned (Jindal & Kaur, 2021).

Synthesis and Potential Applications

The synthesis and utility of heterocyclic N-oxide derivatives, like those with pyridine and triazole rings, have been well-documented due to their role as versatile synthetic intermediates and their biological significance. These compounds have a variety of functionalities in areas such as metal complexes formation, catalysts design, and drug development, indicating that N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide could have potential applications in these areas (Li et al., 2019).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-16-5-2-4-15(12-16)25-19(14-7-9-21-10-8-14)18(23-24-25)20(26)22-13-17-6-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOIQLIOYCIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)

![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)

![ethyl 4-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2809239.png)

![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)

![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)